3-(2-Methyl-1H-imidazol-1-YL)benzonitrile
Overview
Description
3-(2-Methyl-1H-imidazol-1-YL)benzonitrile is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 2-position and a benzonitrile moiety at the 3-position
Scientific Research Applications
3-(2-Methyl-1H-imidazol-1-YL)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1H-imidazol-1-YL)benzonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylimidazole with 3-bromobenzonitrile under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-1H-imidazol-1-YL)benzonitrile can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of primary amines from the nitrile group.
Substitution: Various substituted derivatives depending on the electrophile used.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-1H-imidazol-1-YL)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions, making it useful in coordination chemistry and catalysis.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methyl-1H-imidazol-1-yl)benzoic acid
- 2-(1H-Imidazol-1-ylmethyl)benzoic acid
- 3-(1H-Imidazol-2-yl)benzoic acid
Uniqueness
3-(2-Methyl-1H-imidazol-1-YL)benzonitrile is unique due to the presence of both an imidazole ring and a nitrile group, which confer distinct chemical reactivity and potential biological activity. The methyl substitution on the imidazole ring further differentiates it from other imidazole derivatives, potentially affecting its binding affinity and selectivity in biological systems.
Properties
IUPAC Name |
3-(2-methylimidazol-1-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-9-13-5-6-14(9)11-4-2-3-10(7-11)8-12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOKCNFPHCSTLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596480 | |
Record name | 3-(2-Methyl-1H-imidazol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167758-85-2 | |
Record name | 3-(2-Methyl-1H-imidazol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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